Cas no 52196-10-8 (N'-Methylammodendrine)

N'-Methylammodendrine structure
N'-Methylammodendrine structure
Product Name:N'-Methylammodendrine
CAS No:52196-10-8
MF:C13H22N2O
MW:222.326583385468
CID:2087308
PubChem ID:171125
Update Time:2025-04-21

N'-Methylammodendrine Chemical and Physical Properties

Names and Identifiers

    • N'-Methylammodendrine
    • N-methylammodendrine
    • 52196-10-8
    • 1-[5-[(2R)-1-methylpiperidin-2-yl]-3,4-dihydro-2H-pyridin-1-yl]ethanone
    • 1-(5-((2R)-1-methylpiperidin-2-yl)-3,4-dihydro-2H-pyridin-1-yl)ethanone
    • (+)-N'-Methylammodendrine
    • CHEMBL464465
    • Pyridine, 1-acetyl-1,2,3,4-tetrahydro-5-(1-methyl-2-piperidinyl)-, (R)-
    • Pyridine, 1-acetyl-1,2,3,4-tetrahydro-5-((2R)-1-methyl-2-piperidinyl)-
    • DTXSID00200220
    • DTXCID00122711
    • AKOS040734800
    • D-N-methylammodendrine
    • Inchi: 1S/C13H22N2O/c1-11(16)15-9-5-6-12(10-15)13-7-3-4-8-14(13)2/h10,13H,3-9H2,1-2H3/t13-/m1/s1
    • InChI Key: SWGUPFWFYUMIGH-CYBMUJFWSA-N
    • SMILES: O=C(C)N1CCCC(=C1)[C@H]1CCCCN1C

Computed Properties

  • Exact Mass: 222.173213330g/mol
  • Monoisotopic Mass: 222.173213330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • Color/Form: Oil

N'-Methylammodendrine Related Literature

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